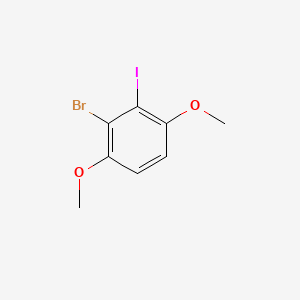

2-Bromo-3-iodo-1,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodo-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNYTPCCJBVMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 2 Bromo 3 Iodo 1,4 Dimethoxybenzene

The synthesis of 2-Bromo-3-iodo-1,4-dimethoxybenzene can be achieved through a multi-step sequence, typically starting from the commercially available 1,4-dimethoxybenzene (B90301). A common strategy involves the initial bromination of the aromatic ring followed by a directed ortho-iodination.

One plausible synthetic route involves the initial bromination of 1,4-dimethoxybenzene to yield 2-bromo-1,4-dimethoxybenzene. This can be followed by a directed ortho-lithiation and subsequent iodination. The methoxy (B1213986) groups can direct the lithiation to the adjacent positions, and the presence of the bromo substituent can further influence the regioselectivity.

A specific example of a related synthesis involves the reaction of 4-bromo-1,2-dimethoxybenzene with a lithium base followed by quenching with iodine to afford 1-bromo-2-iodo-3,4-dimethoxybenzene. beilstein-journals.org While this is a different isomer, the general principle of directed ortho-metalation-iodination is applicable.

Table 1: Synthesis of Halogenated Dimethoxybenzene Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-chloro-1,2-dimethoxybenzene | 1. t-BuLi, ZnCl2, THF, -78 to 0 °C; 2. I2, THF, -30 °C to rt | 1-Chloro-2-iodo-3,4-dimethoxybenzene | 70 | beilstein-journals.org |

| 4-bromo-1,2-dimethoxybenzene | 1. t-BuLi, ZnCl2, THF, -78 to 0 °C; 2. I2, THF, -30 °C to rt | 1-Bromo-2-iodo-3,4-dimethoxybenzene | 73 | beilstein-journals.org |

| 2,6-dimethoxybenzoic acid | PhI(OAc)2, DMSO, 353 K, 24 h | 2-Iodo-1,3-dimethoxybenzene | - | researchgate.net |

The characterization of this compound would rely on standard spectroscopic techniques.

Table 2: Spectroscopic Data for a Related Compound (1-Bromo-2-iodo-3,4-dimethoxybenzene)

| Technique | Data | Reference |

| 1H NMR (300 MHz, CDCl3) | δ 3.80 (s, 3H), 3.83 (s, 3H), 6.78 (d, J = 8.8 Hz, 1H), 7.32 (d, J = 8.8 Hz, 1H) ppm | beilstein-journals.org |

| 13C NMR (75.4 MHz, CDCl3) | δ 56.5 (CH3), 60.9 (CH3), 90.9 (C), 112.5 (CH), 116.0 (C), 133.0 (CH), 150.8 (C), 153.2 (C) ppm | beilstein-journals.org |

| HRMS (EI) | calcd for C8H8BrIO2: 341.8752; found: 341.8754 | beilstein-journals.org |

Applications in Organic Synthesis

The primary application of 2-Bromo-3-iodo-1,4-dimethoxybenzene in organic synthesis lies in its capacity to undergo selective cross-coupling reactions. The significant difference in reactivity between the C-I and C-Br bonds allows for a stepwise introduction of different substituents.

For instance, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C-I bond using a palladium catalyst, leaving the C-Br bond intact for a subsequent transformation. This second coupling could be another Suzuki-Miyaura reaction with a different boronic acid, a Sonogashira coupling with a terminal alkyne, or a Buchwald-Hartwig amination, among others. This sequential functionalization provides a powerful strategy for the synthesis of highly substituted 1,4-dimethoxybenzene (B90301) derivatives.

Table 3: Examples of Selective Cross-Coupling Reactions of Dihaloarenes

| Dihaloarene | Coupling Partner 1 | Catalyst/Conditions 1 | Product 1 | Coupling Partner 2 | Catalyst/Conditions 2 | Product 2 | Reference |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C | 4-Bromo-1,1'-biphenyl | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, K2CO3, DMF, 80 °C | 4'-Methoxy-[1,1'-biphenyl]-4-ylbenzene | rsc.org |

| 1-Bromo-2-iodobenzene | Allylamine | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110 °C | 3-Methylindole | - | - | - | nih.gov |

| 1-Bromo-4-iodo-2-methoxybenzene | Benzyl chloride | (dtbbpy)NiBr2, Co(Pc), TDAE | 1-Bromo-4-(benzyl)-2-methoxybenzene | Ethyl 4-bromobenzoate | (dtbbpy)NiBr2, Co(Pc), TDAE | Ethyl 4'-(benzyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxylate | nih.gov |

Conclusion

Regioselective Halogenation Strategies

Achieving the desired 2-bromo-3-iodo substitution pattern on the 1,4-dimethoxybenzene scaffold necessitates precise control over the regioselectivity of two distinct halogenation reactions. The electron-donating nature of the methoxy (B1213986) groups strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. umkc.edu However, the symmetrical nature of the starting material presents a challenge in differentiating the electronically equivalent ortho positions (2, 3, 5, and 6).

Sequential Bromination and Iodination Protocols

A common and direct approach to this compound involves the sequential introduction of bromine and iodine. This typically begins with the bromination of 1,4-dimethoxybenzene. Reagents such as N-bromosuccinimide (NBS) in dichloromethane (B109758) or potassium tribromide can be employed for this initial step. thieme-connect.comgoogle.com The introduction of the first bromine atom at one of the ortho positions breaks the symmetry of the ring, influencing the position of the subsequent iodination. The existing bromo and methoxy substituents will then direct the incoming iodine electrophile.

Orthogonal Halogenation via Directed Metalation and Subsequent Quenching

Directed ortho-metalation (DoM) offers a powerful strategy for achieving site-specific functionalization of aromatic compounds. nih.gov This method involves the deprotonation of a specific position on the aromatic ring by a strong base, typically an organolithium reagent, guided by a directing metalation group (DMG). The resulting aryllithium species can then be quenched with an electrophilic halogen source.

While the methoxy groups in 1,4-dimethoxybenzene can direct metalation, their directing ability is weaker than other functional groups. acs.org However, protocols for the ortho-prenylation of 1,4-dimethoxybenzene using sec-butyllithium (B1581126) have been reported, demonstrating the feasibility of this approach. nih.gov A similar strategy could be envisioned where the aryllithium intermediate is sequentially quenched with a brominating agent and then an iodinating agent, or vice-versa, to introduce the halogens in a controlled manner. A related approach involves a metal-halogen exchange, where a pre-existing halogen is swapped for a metal, which is then quenched with the second halogen. nih.gov

A specific example of a directed metalation approach involves the use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of zinc chloride to generate an organozinc intermediate. This intermediate can then be treated with iodine to afford the iodinated product. For instance, 4-bromo-1,2-dimethoxybenzene has been converted to 1-bromo-2-iodo-3,4-dimethoxybenzene using this methodology. beilstein-journals.org

Electrophilic Aromatic Substitution for Controlled Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto aromatic rings. wku.edumiracosta.edu In the context of 1,4-dimethoxybenzene, the two methoxy groups are strong activating groups and ortho-, para-directors. umkc.edu This inherent directing effect can be harnessed to achieve the desired halogenation pattern.

For instance, the bromination of 1,4-dimethoxybenzene with reagents like N-bromosuccinimide (NBS) can yield 2-bromo-1,4-dimethoxybenzene. thieme-connect.com Subsequent iodination would then be directed by the combined influence of the bromo and two methoxy substituents. The conditions for these reactions, such as solvent and temperature, can be optimized to favor the desired isomer. Green chemistry approaches for the dibromination of 1,4-dimethoxybenzene using sodium bromide and Oxone® in a solventless system have also been developed. chemspider.com

| Reagent System | Substrate | Product | Yield | Reference |

| NBS, CH2Cl2 | 1,4-Dimethoxybenzene | 2-Bromo-1,4-dimethoxybenzene | 72% | thieme-connect.com |

| KBr3, H2O/CH2Br2 | 1,4-Dimethoxybenzene | 2-Bromo-1,4-dimethoxybenzene | High | google.com |

| NaBr, Oxone® | 1,4-Dimethoxybenzene | 2,5-Dibromo-1,4-dimethoxybenzene | 83% | chemspider.com |

Application of Hypervalent Iodine Reagents in Targeted Iodination

Hypervalent iodine reagents have emerged as versatile and often environmentally benign reagents for a variety of oxidative transformations, including iodination. tdx.catresearchgate.netacs.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) can be used for the direct iodination of activated aromatic rings. tdx.cat The reactivity and selectivity of these reagents can be tuned by modifying the ligands on the iodine center. While less common for simple iodinations, these reagents are valuable in more complex syntheses. For the synthesis of this compound, a hypervalent iodine reagent could potentially be used for the iodination step following an initial bromination.

Precursor Synthesis and Functionalization Pathways

The primary and most logical precursor for the synthesis of this compound is 1,4-dimethoxybenzene itself. The commercial availability and relatively low cost of this starting material make it an ideal entry point for the desired transformations.

Derivatization from 1,4-Dimethoxybenzene Precursors

The synthesis of this compound is fundamentally a derivatization of 1,4-dimethoxybenzene. The key transformations involve the introduction of a bromine atom and an iodine atom at specific positions on the aromatic ring. This can be achieved through the various regioselective halogenation strategies discussed in the preceding sections.

For example, a plausible synthetic route would be the monobromination of 1,4-dimethoxybenzene to give 2-bromo-1,4-dimethoxybenzene. thieme-connect.com This intermediate, now unsymmetrical, would then undergo iodination. The position of iodination would be influenced by the directing effects of the existing substituents. The electron-donating methoxy groups and the weakly deactivating bromo group would all play a role in determining the final regiochemical outcome. Similar strategies have been employed for the synthesis of other di- and tri-substituted dimethoxybenzene derivatives. scholarsjournal.net

Functional Group Interconversion for Halogen Introduction

The introduction of halogens onto an aromatic ring can often be achieved through the conversion of existing functional groups. These methods provide alternative pathways to direct halogenation, offering different regioselectivity and functional group tolerance.

One common strategy involves the use of organometallic intermediates. For instance, a directed ortho-zincation of a substituted anisole (B1667542) derivative can be performed, followed by quenching with an electrophilic iodine source to introduce the iodine atom. beilstein-journals.org This approach offers high regioselectivity dictated by the directing group.

Another powerful technique is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper(I) halide. While not a direct conversion of a simple functional group, the transformation of a nitro group to an amine, and subsequently to a halogen, represents a versatile functional group interconversion pathway for introducing halogens.

The following table summarizes key functional group interconversions relevant to the synthesis of halogenated dimethoxybenzenes:

| Starting Functional Group | Reagents | Resulting Functional Group | Reference |

| Amino (-NH2) | 1. NaNO2, H+2. CuBr / CuI | Bromo (-Br) / Iodo (-I) | General Knowledge |

| Fluoro (-F) | Sodium methoxide (B1231860) in DMF | Methoxy (-OCH3) | nih.gov |

| Carboxylic Acid (-COOH) | See Section 2.2.3 | Halogen (-X) | researchgate.netacs.orgnih.gov |

Decarboxylative Halogenation Approaches to Substituted Arenes

Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for the synthesis of aryl halides from readily available carboxylic acids. nih.gov This transformation involves the replacement of a carboxyl group with a halogen atom, releasing carbon dioxide. nih.gov While classic methods like the Hunsdiecker reaction have limitations, particularly with electron-rich aromatic acids, modern variations have expanded the scope and utility of this reaction. acs.orgnih.gov

Recent advancements have demonstrated the decarboxylative iodination of benzoic acids using molecular iodine without the need for transition metals. acs.org This method is scalable and proceeds under mild conditions. acs.org For instance, the decarboxylative bromination of sterically hindered carboxylic acids can be achieved using hypervalent iodine(III) reagents. researchgate.net

Visible-light photoredox catalysis has also emerged as a valuable tool for decarboxylative halogenation, allowing the use of inexpensive inorganic halide salts as the halogen source and avoiding stoichiometric strong oxidants. researchgate.net These reactions often exhibit high functional group tolerance and can be applied to a wide range of substrates.

Key features of modern decarboxylative halogenation methods are highlighted below:

| Method | Key Reagents | Advantages | Limitations |

| Transition-Metal-Free Iodination | I2 | Low cost, scalable, mild conditions | Primarily for iodination |

| Hypervalent Iodine-Mediated Bromination | (Diacetoxyiodo)benzene, KBr | Effective for sterically hindered acids | Stoichiometric oxidant required |

| Photoredox Catalysis | Photocatalyst, light, halide salt | Avoids strong oxidants, uses inexpensive reagents | May require specific photocatalysts |

Sustainable and Green Chemical Approaches in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can benefit from the application of these principles.

Metal-Free Halogenation Techniques

The development of metal-free halogenation methods is a significant step towards more sustainable chemical processes. These reactions often utilize readily available and less toxic reagents. For example, the in situ generation of interhalogen compounds like BrCl and ICl from N-halosuccinimides and a catalytic amount of chlorotrimethylsilane (B32843) (TMSCl) provides an efficient route to haloarenes. researchgate.net This method is practical, proceeds at room temperature, and is compatible with a range of substrates. researchgate.net

Another approach involves the use of oxidizing agents in combination with alkali metal halides. For instance, a system of Fe(NO₃)₃·9H₂O and KBr can be used for the bromination of arenes at room temperature. nih.gov While this system contains a metal, it utilizes a common and inexpensive iron salt. The combination of Oxone and sodium halides (NaCl or NaBr) can also be used for the halogenation of electron-rich aromatics. chemspider.comrsc.org

Solvent-Free Reaction Conditions for Enhanced Atom Economy

Performing reactions under solvent-free conditions, often referred to as "grindstone chemistry," offers significant environmental benefits by reducing solvent waste and often leading to higher reaction rates and yields. lookchem.cnlookchem.com The halogenation of arenes can be effectively carried out under these conditions.

For example, the oxidative nuclear halogenation of arenes using (diacetoxyiodo)benzene as an oxidant with NaCl, NaBr, or I₂ can be performed by grinding the reagents together in a mortar and pestle. lookchem.cn This technique has been shown to provide improved yields and higher purities compared to established methods. lookchem.cn Similarly, the solventless dibromination of 1,4-dimethoxybenzene has been achieved using sodium bromide and Oxone, with the reaction proceeding by grinding the solids together. chemspider.com

Iodination of dimethoxybenzene derivatives has also been successfully performed under solvent-free reaction conditions using elemental iodine and 30% aqueous hydrogen peroxide, highlighting a green approach to iodination. chem-soc.siresearchgate.net

Catalytic Strategies for Efficient Halogenation

Catalysis plays a crucial role in developing efficient and sustainable halogenation protocols. The use of catalysts can lower activation energies, increase reaction rates, and improve selectivity, often under milder conditions.

Titanium tetrachloride has been employed as a catalyst for the chlorination of hydroquinone (B1673460) dimethyl ether, offering a method to produce chloro-1,4-dimethoxybenzene. google.comgoogle.com Copper(II) complexes have also been shown to be active catalysts for the oxidative bromination of dimethoxybenzene using LiBr as the bromine source and oxygen as the terminal oxidant. lookchem.com Furthermore, iridium-catalyzed arene borylation followed by reaction with a copper halide provides a pathway to meta-halogenated arenes. lookchem.com

The following table summarizes various catalytic approaches to halogenation:

| Catalyst | Halogen Source | Substrate Example | Reference |

| Titanium tetrachloride | Cl₂ | Hydroquinone dimethyl ether | google.comgoogle.com |

| Copper(II) complexes | LiBr / O₂ | Dimethoxybenzene | lookchem.com |

| Iridium / Copper(II) halide | B₂pin₂ / CuX₂ | 1,3-Dimethoxybenzene | lookchem.com |

| Fe(NO₃)₃·9H₂O | KBr | Anisole | nih.gov |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For substituted benzenes, ¹H and ¹³C NMR spectroscopy provides critical information about the electronic environment of each proton and carbon atom, which is influenced by the nature and position of the substituents.

In the case of halogenated dimethoxybenzenes, the chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra reveal the number of non-equivalent protons and their spatial relationships. For instance, in a disubstituted benzene (B151609) ring, the splitting patterns (singlet, doublet, triplet, etc.) and their coupling constants can help to distinguish between ortho, meta, and para substitution patterns.

For the related compound 1-Bromo-2-iodo-3,4-dimethoxybenzene , the ¹H NMR spectrum in deuterochloroform (CDCl₃) shows signals for the two methoxy (B1213986) groups and the aromatic protons. The distinct chemical shifts for each proton are a direct consequence of the different electronic effects of the bromine, iodine, and methoxy substituents on the benzene ring.

Table 1: ¹H and ¹³C NMR Data for Selected Halogenated Dimethoxybenzenes

| Compound Name | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| 1-Bromo-2-iodo-3,4-dimethoxybenzene | ¹H | CDCl₃ | 3.80 (s, 3H), 3.83 (s, 3H), 6.78 (d, J=8.8 Hz, 1H), 7.32 (d, J=8.8 Hz, 1H) |

| ¹³C | CDCl₃ | 56.2, 60.4, 100.9, 113.7, 120.2, 127.8, 150.6, 151.4 | |

| 1-Bromo-2-iodo-3,5-dimethoxybenzene | ¹H | CDCl₃ | 3.78 (s, 3H), 3.83 (s, 3H), 6.32 (d, J=2.6 Hz, 1H), 6.85 (d, J=2.6 Hz, 1H) |

| ¹³C | CDCl₃ | 55.8, 56.8, 83.5, 97.8, 109.7, 123.0, 160.4, 161.4 | |

| 2-Bromo-1,4-dimethoxybenzene | ¹H | CDCl₃ | 7.10-7.13 (m, 1H), 6.80-6.83 (m, 2H), 3.84 (s, 3H), 3.76 (s, 3H) |

Note: This table presents data for isomers and related compounds due to the lack of available data for 2-Bromo-3-iodo-1,4-dimethoxybenzene.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the exact molecular formula can be deduced. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

For halogenated compounds, the isotopic pattern in the mass spectrum is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic M and M+2 pattern in the mass spectrum. Iodine, on the other hand, is monoisotopic (¹²⁷I).

In the analysis of 1-Bromo-2-iodo-3,4-dimethoxybenzene , HRMS (Electron Ionization - EI) provided an exact mass that confirmed its molecular formula as C₈H₈BrIO₂. The observed mass of 341.8754 is in close agreement with the calculated mass of 341.8752. The low-resolution mass spectrum also shows the characteristic isotopic pattern for a compound containing one bromine atom.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The cleavage of the molecule upon ionization can reveal the nature of the substituents and their positions on the aromatic ring.

Table 2: High-Resolution Mass Spectrometry Data for a Related Halogenated Dimethoxybenzene

| Compound Name | Ionization Mode | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

| 1-Bromo-2-iodo-3,4-dimethoxybenzene | EI | 341.8752 | 341.8754 | C₈H₈BrIO₂ |

Note: This table presents data for an isomer due to the lack of available data for this compound.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While no crystal structure is available for this compound, the crystal structure of the related compound 2-iodo-1,3-dimethoxybenzene has been reported. The analysis of its crystal structure reveals details about the molecular geometry and the packing of the molecules in the solid state. In the crystal, molecules are linked by weak C-H···π interactions, forming one-dimensional chains. Additionally, non-bonding C-I···π contacts are observed.

Such studies on related compounds provide valuable insights into the expected solid-state behavior of this compound, including the potential for halogen bonding involving both the bromine and iodine atoms.

Table 3: Crystallographic Data for a Related Dimethoxybenzene

| Compound Name | Crystal System | Space Group | Unit Cell Dimensions |

| 2-Iodo-1,3-dimethoxybenzene | Orthorhombic | Cmc2₁ | a = 12.5767(13) Å, b = 8.6788(8) Å, c = 8.4338(9) Å |

Note: This table presents data for a related compound due to the lack of available data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification. Specific functional groups give rise to characteristic absorption or scattering bands at particular frequencies.

For aromatic compounds, characteristic bands are observed for C-H stretching and bending, as well as for C=C stretching of the aromatic ring. The substitution pattern on the benzene ring can also influence the positions and intensities of these bands. The presence of methoxy groups will result in characteristic C-O stretching vibrations. The C-Br and C-I stretching vibrations are typically found in the far-infrared region of the spectrum.

IR spectral data is available for 2-Bromo-1,4-dimethoxybenzene . The spectrum shows characteristic bands for the aromatic ring and the methoxy groups, which can be used to confirm the presence of these functional groups.

Table 4: Characteristic IR Bands for a Related Halogenated Dimethoxybenzene

| Compound Name | Wavenumber (cm⁻¹) | Assignment |

| 2-Bromo-1,4-dimethoxybenzene | 3030, 2947 | C-H stretch (aromatic and aliphatic) |

| 1633, 1509 | C=C stretch (aromatic) | |

| 1237, 1032 | C-O stretch (methoxy) | |

| 816, 702, 515 | C-H bend, C-Br stretch region |

Note: This table presents data for a related compound due to the lack of available data for this compound.

Computational and Theoretical Investigations of 2 Bromo 3 Iodo 1,4 Dimethoxybenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic characteristics of organic molecules. For dimethoxybenzene derivatives, DFT calculations are instrumental in determining properties such as frontier molecular orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potentials (MEPs). These calculations help in understanding the thermodynamic stability and reactivity of these compounds. nih.gov

Studies on related dimethoxybenzene compounds have shown that different DFT functionals, like PBE, PBE0, and B3LYP, can be used to analyze electronic properties. nih.gov While PBE is computationally efficient, hybrid functionals like B3LYP often provide lower total energies, indicating a more accurate description of the electronic structure. nih.gov The choice of basis set, such as Def2-TZVP or 6-311G(d,p), also influences the accuracy and computational cost of the calculations. nih.gov

The electronic nature of 2-Bromo-3-iodo-1,4-dimethoxybenzene is significantly influenced by its substituents. The electron-donating methoxy (B1213986) groups increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing halogen atoms (bromine and iodine) modulate this reactivity. DFT can quantify these effects by calculating reactivity indices such as hardness and softness, which are derived from the HOMO-LUMO energy gap. A larger energy gap generally corresponds to greater kinetic stability. nih.gov

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For substituted dimethoxybenzenes, the MEP can reveal sites prone to electrophilic attack or nucleophilic substitution, as well as potential hydrogen bond donor and acceptor sites. nih.gov

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions and understanding the origins of selectivity. For reactions involving this compound, such as aryne formation or cross-coupling reactions, computational studies can map out the potential energy surfaces of different reaction pathways. This allows for the identification of transition states and the calculation of activation barriers, providing a theoretical basis for observed experimental outcomes. researchgate.net

For instance, in the generation of arynes from substituted arenes, computational models can help explain why certain precursors are more effective than others. researchgate.net Factors such as the nature of the leaving group and the electronic effects of the substituents on the aromatic ring play a crucial role. acs.org Theoretical calculations can model the deprotonation step and subsequent elimination to form the aryne, shedding light on the regioselectivity of the process.

In the context of cross-coupling reactions, computational modeling can be used to investigate the catalytic cycle. This includes modeling the oxidative addition, transmetalation, and reductive elimination steps. By understanding the energetics of these elementary steps for different substrates and catalysts, it is possible to predict the efficiency and selectivity of a given reaction. For example, theoretical studies can help rationalize the choice of ligands on a palladium catalyst for a Suzuki-Miyaura coupling involving a halogenated dimethoxybenzene derivative.

Furthermore, computational methods can be employed to study the relative reactivity of different positions on the aromatic ring. For a molecule like this compound, this is particularly relevant for predicting the site of further substitution or metalation. These models can take into account both electronic and steric effects to predict the most likely reaction products.

Prediction of Chemical Shift Data and Spectroscopic Signatures

Computational chemistry offers powerful methods for predicting spectroscopic data, which is invaluable for structure elucidation and characterization. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. tandfonline.com This comparison can help to confirm the proposed structure of a newly synthesized compound or to assign specific signals in a complex spectrum. Software packages often include modules for performing these calculations, which can be a significant aid in the interpretation of NMR data. tandfonline.com

For more complex spectroscopic techniques, such as those involving electronic transitions (e.g., UV-Vis spectroscopy), time-dependent DFT (TD-DFT) can be employed. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, providing a theoretical basis for the observed absorption spectrum.

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a relatively small and rigid molecule like this compound, extensive conformational analysis through MD may be less critical than for larger, more flexible molecules. However, MD simulations can still provide valuable insights into its dynamic properties and intermolecular interactions.

One potential application of MD is to study the conformational preferences of the methoxy groups. While rotation around the C-O bonds is generally fast at room temperature, MD simulations could explore the potential energy surface associated with these rotations and identify the most stable conformations. This can be particularly relevant when considering how the molecule might interact with other molecules or surfaces.

MD simulations can also be used to model the behavior of this compound in different solvent environments. By simulating the molecule in a box of explicit solvent molecules, one can study solvation effects and how they might influence the molecule's conformation and reactivity. uq.edu.au

In the context of materials science, if this compound were to be incorporated into a larger system, such as a polymer or a self-assembled monolayer, MD simulations would be essential for understanding the structure and dynamics of the resulting material. These simulations can provide information on packing, orientation, and intermolecular forces that govern the properties of the bulk material.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Transformations

The development of innovative catalytic systems is paramount for maximizing the synthetic utility of 2-bromo-3-iodo-1,4-dimethoxybenzene. While traditional palladium-catalyzed cross-coupling reactions have been employed, there is a significant opportunity to explore dual catalytic approaches. For instance, a dual catalytic system involving a nickel complex and a cobalt co-catalyst has shown promise in the cross-electrophile coupling of aryl halides. This strategy could enable the selective coupling of a wide range of alkyl halides at either the bromine or iodine position, even with challenging di-ortho-substituted arenes.

Furthermore, the investigation of photocatalytic methods offers a greener and more efficient alternative. A recent study demonstrated a dual catalytic approach for the reductive cleavage of α-bromodifluoroesters and amides using a photocatalyst and a halogen-bonding mediator. Adapting such a system for the selective functionalization of this compound could provide access to novel gem-difluoroalkylated derivatives.

| Catalyst System | Potential Transformation | Advantages |

| Nickel/Cobalt Dual Catalysis | Cross-electrophile coupling with alkyl halides | High yields, broad substrate scope, potential for one-pot three-component couplings. |

| Photocatalysis with Halogen-Bonding Mediator | Reductive cleavage and functionalization | Mild reaction conditions, use of light as a renewable energy source. |

| Hypervalent Iodine Reagents | Cyclization reactions | Metal-free, mild conditions, potential for novel heterocyclic synthesis. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical synthesis. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. The well-defined reactivity of the bromo and iodo substituents makes this compound an ideal candidate for sequential functionalization in a continuous flow setup.

Automated synthesis platforms can further accelerate the discovery of novel derivatives by systematically exploring a wide range of coupling partners and reaction conditions. This approach, combined with the precise control offered by flow chemistry, could rapidly generate libraries of complex molecules based on the this compound scaffold for applications in drug discovery and materials science.

Development of Asymmetric Transformations Incorporating the Scaffold

The development of asymmetric transformations involving this compound is a key area for future research, with the potential to generate chiral molecules of significant interest in medicinal chemistry. While the synthesis of chiral iodoarenes has been explored, the application to this specific scaffold remains an open avenue.

One promising approach involves the use of chiral ligands in metal-catalyzed cross-coupling reactions. For example, the Tsuji-Trost reaction, which utilizes a chiral bidentate phosphine (B1218219) ligand to induce asymmetric coupling, could be adapted for reactions involving this compound. Another strategy could involve the development of novel chiral hypervalent iodine reagents to mediate asymmetric cyclization reactions, leading to the synthesis of enantiomerically enriched heterocyclic compounds.

Expanding the Scope of Orthogonal Functionalization in Multi-Halogenated Systems

The distinct reactivity of the bromine and iodine atoms in this compound provides a foundation for orthogonal functionalization, allowing for the selective, stepwise introduction of different functional groups. This concept is crucial for the efficient synthesis of complex, multi-substituted aromatic compounds.

Future research should focus on expanding the toolbox of orthogonal reactions applicable to this system. This includes exploring the chemoselective activation of the C-Br versus the C-I bond under different catalytic conditions. For instance, the preferential reactivity at one site in a disubstituted aryl halide has been demonstrated in cross-electrophile coupling reactions. Furthermore, the concept of orthogonal self-assembly, where specific

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-iodo-1,4-dimethoxybenzene?

Methodological Answer:

- Halogenation Sequence : Start with 1,4-dimethoxybenzene. Bromination (e.g., using Br₂/FeBr₃) at position 2, followed by iodination (e.g., ICl or NIS in acetic acid) at position 3. Monitor regioselectivity via TLC and adjust stoichiometry to avoid over-halogenation .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via GC (>95.0%) or HPLC (>97.0%), as standardized for bromo/iodo-substituted aromatics .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- GC/HPLC : Quantify purity using retention time comparisons with known standards (e.g., >95.0% GC purity as per catalog protocols) .

- NMR : Assign peaks using ¹H/¹³C NMR, focusing on methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and halogen-induced deshielding. Cross-validate with DEPT-135 for quaternary carbons .

- Mass Spectrometry : Confirm molecular ion [M+] at m/z 342 (C₈H₈BrIO₂) and isotopic patterns for Br/I .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for halogenated aromatic systems?

Methodological Answer:

- Case Study : Discrepancies in aromatic proton splitting patterns may arise from steric hindrance or halogen-halogen interactions. Use 2D NMR (COSY, NOESY) to resolve coupling networks and assign substituent positions unambiguously .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Q. What strategies mitigate competing side reactions during sequential halogenation?

Methodological Answer:

- Temperature Control : Perform bromination at 0–5°C to limit electrophilic substitution at unintended positions .

- Protecting Groups : Temporarily protect the methoxy groups (e.g., as SEM ethers) to direct iodination to the desired position, then deprotect .

- In Situ Monitoring : Use real-time FTIR to track halogen consumption and terminate reactions at ~90% conversion to minimize byproducts .

Q. How to design a multi-step synthesis integrating this compound into complex organic frameworks?

Methodological Answer:

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to replace iodine with aryl/vinyl boronic acids. Retain bromine as a handle for subsequent functionalization .

- Orthogonal Reactivity : Exploit the iodine moiety for Ullmann coupling (CuI, phenanthroline) while preserving bromine for Sonogashira reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.